3-(2,3-Dichlorophenyl)-2-oxopropanoic acid
Description
Significance and Context of α-Keto Acid Derivatives in Organic Chemistry
Alpha-keto acids, also known as 2-oxoacids, are a class of organic compounds containing a carboxylic acid group and an adjacent ketone functional group. wikipedia.org These molecules are of considerable importance in both biochemistry and synthetic organic chemistry. In biological systems, α-keto acids like pyruvic acid and α-ketoglutaric acid are central intermediates in metabolic pathways such as glycolysis and the citric acid cycle. wikipedia.org
In the realm of synthetic organic chemistry, α-keto acids are valued as versatile building blocks. Their dual functionality allows them to participate in a wide array of chemical transformations. mdpi.com They can serve as precursors for the synthesis of a variety of valuable compounds, including α-hydroxy acids, amino acids, and various heterocyclic structures. Furthermore, α-keto acids have gained attention as "green" acylating agents, offering an alternative to traditional acyl chlorides. In these reactions, the only byproduct is carbon dioxide, which is an environmentally benign leaving group. researchgate.net The reactivity of the α-keto group also allows for nucleophilic additions and condensations, making these compounds key starting materials in the synthesis of complex molecules. mdpi.com
The synthesis of α-keto acids can be achieved through several methods, including the oxidation of α-hydroxy acids, Friedel-Crafts acylation, and the hydrolysis of acyl cyanides. mdpi.comresearchgate.net Their stability and broad reactivity profile ensure their continued importance in the development of novel synthetic methodologies. mdpi.com
Overview of Dichlorophenyl-Substituted Compounds in Chemical Research
The incorporation of a dichlorophenyl moiety into an organic molecule can significantly influence its physical, chemical, and biological properties. The presence of chlorine atoms, which are electronegative, can alter the electron distribution within the molecule, affecting its reactivity and interaction with biological targets. nih.gov Dichlorophenyl-substituted compounds are prevalent in various areas of chemical research, particularly in the development of pharmaceuticals and agrochemicals. nih.govresearchgate.net
In medicinal chemistry, the dichlorophenyl group is often considered a "pharmacophore," a molecular feature responsible for a drug's biological activity. This is due to its ability to engage in various intermolecular interactions, including hydrophobic and halogen bonding, with biological receptors. mdpi.com Consequently, this structural motif is found in a range of approved drugs with diverse therapeutic applications. The position of the chlorine atoms on the phenyl ring can have a profound impact on the compound's activity and selectivity.
Furthermore, dichlorophenyl-substituted compounds have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The well-known insecticide DDT (dichlorodiphenyltrichloroethane) and its metabolites are prominent examples of biologically active organochlorine compounds. wikipedia.orgacs.org Research continues to explore the synthesis and biological evaluation of novel dichlorophenyl-containing molecules for various applications.
Research Trajectory and Scope of the Compound
Currently, the academic literature available in public databases on 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid is sparse. The compound is listed in the catalogs of several chemical suppliers, which indicates its availability for research purposes. This suggests that it may be used as a building block in the synthesis of more complex molecules or as a subject for screening in biological assays.
Based on the known reactivity of α-keto acids and the biological potential of dichlorophenyl compounds, the research trajectory for this compound could encompass several areas. Its potential as a precursor in the synthesis of novel heterocyclic compounds, amino acids, or other biologically active molecules could be explored. The presence of the dichlorophenyl group suggests that it could be a candidate for evaluation in antimicrobial, herbicidal, or other pharmacological screens.
Future research could focus on the development of efficient synthetic routes to this compound and a thorough investigation of its chemical reactivity. Furthermore, computational studies could predict its potential biological targets and guide experimental work. Given the established importance of its constituent chemical classes, this compound represents a molecule with unexplored potential in synthetic and medicinal chemistry.
Compound Properties
| Property | Value |
| Molecular Formula | C₉H₆Cl₂O₃ |
| Molecular Weight | 233.05 g/mol |
| CAS Number | 933687-00-4 |
Interactive Compound Data
Below is an interactive table summarizing key computational data for this compound.
| Descriptor | Value |
| TPSA (Topological Polar Surface Area) | 54.37 Ų |
| LogP (Octanol-Water Partition Coefficient) | 2.1896 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 3 |
| SMILES | O=C(O)C(CC1=CC=CC(Cl)=C1Cl)=O |
Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2O3 |
|---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6Cl2O3/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
AYMYBOWSNYTKDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(=O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of 3-(2,3-Dichlorophenyl)-2-oxopropanoic Acid
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. ias.ac.inamazonaws.com For this compound, the primary disconnections can be envisioned across the carbon-carbon bonds of the propanoic acid chain.
A logical disconnection is at the C2-C3 bond, which separates the aromatic portion from the keto-acid moiety. This approach suggests two primary synthons: a nucleophilic 2,3-dichlorobenzyl unit and an electrophilic glyoxylic acid equivalent.
Target Molecule: this compound
Disconnection (C2-C3): This leads to:
Synthon 1: A 2,3-dichlorobenzyl anion or its equivalent (e.g., a Grignard reagent like 2,3-dichlorobenzylmagnesium chloride).
Synthon 2: An electrophilic two-carbon keto-acid synthon, such as diethyl oxalate (B1200264).
This retrosynthetic pathway points toward a synthesis involving the reaction of a 2,3-dichlorobenzyl organometallic reagent with a derivative of oxalic acid. google.com An alternative strategy involves disconnecting the C1-C2 bond, which is less common but could theoretically involve a Friedel-Crafts-type acylation of 1,2-dichlorobenzene. However, the first approach is generally more reliable for constructing the desired framework.
Classical Synthetic Routes to α-Keto Acids and Analogues
Traditional methods for synthesizing α-keto acids have been well-established for decades and rely on fundamental organic reactions. These routes are often robust and applicable to a wide range of substrates, including the precursors for this compound.
Oxidation is a direct and efficient method for preparing α-keto acids from various precursors. mdpi.com The choice of starting material and oxidizing agent is crucial for achieving high yields and selectivity.
Key oxidative strategies include:
Oxidation of Aryl Methyl Ketones: A common precursor for a compound like the target molecule would be 2',3'-dichloroacetophenone. The methyl group can be oxidized to the carboxylic acid level using strong oxidizing agents. Selenium dioxide (SeO₂) is a classic reagent for this transformation, typically converting the methyl ketone first to an arylglyoxal, which can be further oxidized. niscpr.res.in Other oxidants like potassium permanganate (B83412) (KMnO₄) can also be employed, although conditions must be carefully controlled to prevent over-oxidation and cleavage of the aromatic ring. mdpi.com
Oxidation of α-Hydroxy Acids: If the corresponding α-hydroxy acid, 3-(2,3-dichlorophenyl)-2-hydroxypropanoic acid, is available, it can be selectively oxidized to the α-keto acid. mdpi.com Catalytic systems involving nitroxyl (B88944) radicals like AZADO with molecular oxygen as the co-oxidant have been shown to be effective for this chemoselective oxidation. organic-chemistry.org
| Precursor Type | Typical Oxidizing Agent(s) | Intermediate/Product | Reference |
|---|---|---|---|
| Aryl Methyl Ketone | Selenium Dioxide (SeO₂) | Arylglyoxal | niscpr.res.in |
| Aryl Methyl Ketone | Potassium Permanganate (KMnO₄) | α-Keto Acid | mdpi.com |
| α-Hydroxy Acid | AZADO/O₂ | α-Keto Acid | organic-chemistry.org |
| Alkenes | TBHP with Iron Nanocomposite | α-Keto Acid | organic-chemistry.org |
Condensation reactions provide a powerful means of forming the carbon skeleton of α-keto acids by joining smaller molecular fragments. nih.gov
Erlenmeyer-Plöchl Synthesis: This classical method involves the condensation of an aromatic aldehyde (e.g., 2,3-dichlorobenzaldehyde) with N-acetylglycine to form an azlactone (an oxazolone). Subsequent hydrolysis of the azlactone intermediate under acidic or basic conditions yields the desired arylpyruvic acid. jlu.edu.cn
Claisen Condensation and Related Reactions: A suitable strategy involves the condensation of an ester with another carbonyl compound. For instance, the reaction of a 2,3-dichlorophenyl-substituted ester with diethyl oxalate in the presence of a strong base (like sodium ethoxide) can form a β-keto ester intermediate, which can then be hydrolyzed and decarboxylated to yield the target α-keto acid. organic-chemistry.org
Grignard Reaction: As suggested by the retrosynthetic analysis, the reaction of a Grignard reagent (2,3-dichlorobenzylmagnesium chloride) with diethyl oxalate is a direct route to the corresponding α-keto ester, which can then be hydrolyzed to the final acid. google.com
Substituted phenylacetic acids serve as versatile starting materials for the synthesis of α-keto acids through functional group interconversions at the α-carbon. A typical sequence involves converting 2,3-dichlorophenylacetic acid into its corresponding ester, followed by α-functionalization.
One established pathway includes:
Esterification: Conversion of 2,3-dichlorophenylacetic acid to its methyl or ethyl ester.
α-Oximation: Reaction of the ester enolate with an alkyl nitrite (B80452) (e.g., isoamyl nitrite) to introduce an oxime group at the α-position.
Hydrolysis: Acid-catalyzed hydrolysis of the α-oximino ester cleaves the N-O bond to reveal the ketone and hydrolyzes the ester to the carboxylic acid, yielding the final α-keto acid.
This multi-step approach offers good control over the introduction of the keto functionality.
Modern and Green Chemistry Approaches in Synthesis
Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. These modern approaches often rely on catalysis to achieve transformations under milder conditions.
Transition-metal catalysis, particularly with palladium, has revolutionized C-C bond formation. wikipedia.org The Heck reaction, which couples an unsaturated halide with an alkene, is a powerful tool that can be adapted for the synthesis of α-keto acid precursors. organic-chemistry.orgnih.gov
A potential modern route to this compound could involve a Heck-type coupling:
Reactants: A 2,3-dihaloarene, such as 1-iodo-2,3-dichlorobenzene, could be coupled with an acrylate (B77674) derivative (e.g., ethyl 2-acetamidoacrylate or pyruvic acid enol ether).
Catalyst: A palladium catalyst, such as Pd(OAc)₂ or tetrakis(triphenylphosphine)palladium(0), is typically used in the presence of a base. wikipedia.org
Product: The initial coupling product would be a substituted alkene, which could then be converted to the α-keto acid through subsequent hydrolysis or oxidation steps. This method allows for the direct formation of the C-aryl to C-alkyl bond under relatively mild conditions. researchgate.net
Another catalytic approach is the carbonylation of aryl halides. Palladium-catalyzed bicarbonylation of an aryl halide (like 1-iodo-2,3-dichlorobenzene) in the presence of carbon monoxide and an alcohol can directly yield α-keto esters, which are immediate precursors to the target acid. mdpi.com
Biocatalytic Transformations
Biocatalytic methods utilize enzymes to carry out specific chemical transformations, often with high stereo- and regioselectivity under mild reaction conditions. For the synthesis of α-keto acids like this compound, two primary enzymatic approaches are plausible: the transamination of the corresponding amino acid and the oxidation of a suitable precursor.
Transamination of 3-(2,3-Dichlorophenyl)alanine:
A potential biocatalytic route involves the use of transaminases (also known as aminotransferases) to convert 3-(2,3-dichlorophenyl)alanine to its corresponding α-keto acid. nih.gov This reaction involves the transfer of an amino group from the amino acid to an α-keto acid acceptor, such as pyruvate (B1213749) or α-ketoglutarate, resulting in the formation of this compound and an amino acid byproduct (e.g., L-alanine or L-glutamate). nih.gov The equilibrium of this reaction can be shifted towards the product side by using a high concentration of the keto acid acceptor or by removing the amino acid byproduct. nih.gov
Table 1: Hypothetical Parameters for Biocatalytic Transamination
| Parameter | Value |
| Enzyme | Transaminase (e.g., from Bacillus sp.) |
| Substrate | 3-(2,3-Dichlorophenyl)alanine |
| Amino Acceptor | Pyruvate |
| Temperature | 30-40 °C |
| pH | 7.5-8.5 |
| Reaction Time | 12-24 hours |
| Conversion Rate | >95% |
Enzymatic Oxidation:
Another viable biocatalytic strategy is the enzymatic oxidation of a suitable precursor, such as 3-(2,3-dichlorophenyl)lactic acid. mdpi.com Oxidoreductases, like α-hydroxy acid oxidases or dehydrogenases, can catalyze the conversion of α-hydroxy acids to their corresponding α-keto acids. nih.govnih.gov This method often requires a cofactor, such as NAD⁺ or FAD, and a system for cofactor regeneration to be economically feasible on a larger scale.
Table 2: Hypothetical Parameters for Enzymatic Oxidation
| Parameter | Value |
| Enzyme | α-Hydroxy Acid Oxidase |
| Substrate | 3-(2,3-Dichlorophenyl)lactic acid |
| Co-oxidant | Molecular Oxygen |
| Temperature | 25-35 °C |
| pH | 6.0-7.0 |
| Reaction Time | 8-16 hours |
| Yield | 85-95% |
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product's quality. A combination of techniques is often employed to remove unreacted starting materials, byproducts, and enzyme residues.
Crystallization:
Crystallization is a common and effective method for purifying solid compounds. mdpi.comresearchgate.net For this compound, a suitable solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures would be selected. Co-crystallization with a suitable co-former could also be explored to enhance crystal quality and stability. mdpi.comnih.gov
Table 3: Hypothetical Crystallization Parameters
| Parameter | Value |
| Solvent System | Ethanol/Water or Toluene |
| Temperature Range | 60°C (dissolution) to 4°C (crystallization) |
| Seeding | Recommended to control polymorphism |
| Yield | 70-90% |
| Purity | >99% |
Chromatographic Methods:
Chromatography is a powerful technique for separating compounds with high resolution. For the purification of this compound, several chromatographic methods could be applicable.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column with a mobile phase consisting of an acidified water/acetonitrile (B52724) or water/methanol gradient is a likely method for both analytical and preparative scale purification. nih.govnih.govmst.edu Chiral stationary phases could be employed if enantiomeric separation is required. capes.gov.br
Counter-Current Chromatography (CCC): This liquid-liquid partition chromatography technique can be used for preparative scale purification without a solid stationary phase, which can be advantageous for polar compounds that may irreversibly adsorb to solid supports. researchgate.net
Extraction:
Liquid-liquid extraction can be employed to separate the product from the aqueous reaction mixture. By adjusting the pH of the aqueous phase to below the pKa of the carboxylic acid, this compound can be protonated and extracted into an organic solvent such as ethyl acetate (B1210297) or diethyl ether. Subsequent evaporation of the organic solvent would yield the crude product, which could then be further purified by crystallization or chromatography.
Chemical Reactivity and Transformations
Reactions at the α-Keto Group
The α-keto group in 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid is a primary site for various chemical transformations, including nucleophilic additions, reductions, and oxidations.
Nucleophilic Additions and Condensations
The electrophilic carbon of the α-keto group is susceptible to attack by nucleophiles. These reactions typically involve the initial addition of the nucleophile to the carbonyl group, forming a tetrahedral intermediate.
One common example of a nucleophilic addition reaction is the formation of cyanohydrins upon treatment with hydrogen cyanide. Condensation reactions with amine derivatives, such as hydroxylamine, semicarbazide, and phenylhydrazine, are also characteristic of α-keto acids. These reactions proceed through a nucleophilic addition followed by dehydration to yield the corresponding oxime, semicarbazone, and phenylhydrazone, respectively.
| Nucleophile | Product |
| Hydrogen Cyanide | Cyanohydrin |
| Hydroxylamine | Oxime |
| Semicarbazide | Semicarbazone |
| Phenylhydrazine | Phenylhydrazone |
Reductions to α-Hydroxy Acids
The α-keto group can be readily reduced to a hydroxyl group, yielding the corresponding α-hydroxy acid, 3-(2,3-Dichlorophenyl)-2-hydroxypropanoic acid. This transformation can be achieved using various reducing agents.
Common laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a noble metal catalyst, such as palladium on carbon (Pd/C), is also an effective method for this reduction.
| Reducing Agent | Product |
| Sodium Borohydride (NaBH₄) | 3-(2,3-Dichlorophenyl)-2-hydroxypropanoic acid |
| Lithium Aluminum Hydride (LiAlH₄) | 3-(2,3-Dichlorophenyl)-2-hydroxypropanoic acid |
| H₂/Pd-C | 3-(2,3-Dichlorophenyl)-2-hydroxypropanoic acid |
Oxidations to Carboxylic Acid Derivatives
Oxidative cleavage of the α-keto acid can lead to the formation of a carboxylic acid with one less carbon atom. This reaction, often referred to as oxidative decarboxylation, can be achieved using strong oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) under appropriate conditions. The expected product from the oxidation of this compound would be 2,3-dichlorophenylacetic acid.
| Oxidizing Agent | Product |
| Hydrogen Peroxide (H₂O₂) | 2,3-Dichlorophenylacetic acid |
| Potassium Permanganate (KMnO₄) | 2,3-Dichlorophenylacetic acid |
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid functional group of this compound can undergo reactions typical of carboxylic acids, such as esterification and amidation.
Esterification Reactions
Esterification of the carboxylic acid group can be accomplished through several methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach.
Alternatively, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) allows for milder reaction conditions.
| Reagents | Product Type |
| Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Alcohol, DCC, DMAP | Ester |
Amidation and Peptide Coupling
The carboxylic acid can be converted to an amide by reaction with an amine. This transformation is often facilitated by the use of coupling reagents to activate the carboxylic acid. Common coupling reagents used in peptide synthesis, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), can be employed for this purpose, typically in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
| Reagents | Product Type |
| Amine, HATU, DIPEA | Amide |
| Amine, HBTU, DIPEA | Amide |
Reactivity of the Dichlorophenyl Substituent
The chemical behavior of the dichlorophenyl ring in this compound is significantly influenced by the electronic properties of its substituents: two chlorine atoms and an alkyl-keto-acid chain. Both chlorine atoms and the carbonyl groups in the side chain exert an electron-withdrawing effect, which deactivates the aromatic ring towards electrophilic attack and, conversely, makes it more susceptible to nucleophilic attack compared to benzene (B151609).
Electrophilic Aromatic Substitution Studies (if applicable)
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. minia.edu.eg In a typical EAS mechanism, an electrophile attacks the electron-rich π system of the aromatic ring, leading to the substitution of a hydrogen atom. lumenlearning.com The reaction proceeds through a high-energy carbocation intermediate known as a Wheland intermediate or sigma complex. minia.edu.eglibretexts.org The restoration of aromaticity by losing a proton is a rapid final step. lumenlearning.com
For this compound, the aromatic ring is substituted with three deactivating groups: two chlorine atoms and the 2-oxopropanoic acid side chain. Chlorine atoms are deactivating due to their inductive electron withdrawal, yet they are ortho-, para-directing because their lone pairs can donate electron density through resonance. The side chain is deactivating due to the inductive effect of the electron-withdrawing carbonyl groups.
Consequently, the benzene ring of this molecule is significantly deactivated, making electrophilic aromatic substitution reactions challenging to achieve. Such reactions would likely require harsh conditions, including the use of strong Lewis acid catalysts and high temperatures. lumenlearning.commasterorganicchemistry.com If substitution were to occur, the position of attack would be directed by the existing substituents. The most probable site for substitution would be the C-5 position, which is para to the chlorine at C-2 and meta to the chlorine at C-3 and the side chain at C-1.
Table 1: Common Electrophilic Aromatic Substitution Reactions and Required Reagents
| Reaction Type | Typical Reagents | Active Electrophile |
|---|---|---|
| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Br⁺ or Cl⁺ |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) |
| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | SO₃ or HSO₃⁺ |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) |
Nucleophilic Aromatic Substitution on Halogenated Phenyl Ring
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.orglibretexts.org
The this compound molecule possesses two potential leaving groups (the chlorine atoms) and is substituted with electron-withdrawing groups. This makes the ring electron-deficient and thus a candidate for SNAr reactions.
Reactivity at C-2: The chlorine atom at the C-2 position has the 2-oxopropanoic acid side chain in the ortho position, which would help stabilize the Meisenheimer complex.
Reactivity at C-3: The chlorine atom at the C-3 position has the other chlorine atom in the ortho position, providing some activation.
While the ring is not as highly activated as classic SNAr substrates like 2,4-dinitrochlorobenzene, nucleophilic substitution is plausible, particularly with strong nucleophiles or under forcing conditions. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism: initial attack by the nucleophile to form the resonance-stabilized carbanion, followed by the departure of the chloride ion to restore aromaticity. libretexts.org
Derivatization Strategies for Structural Modification
The α-keto acid moiety of this compound provides versatile handles for a range of chemical transformations, enabling the synthesis of various derivatives.
Synthesis of Esters, Amides, and Hydrazones
The carboxylic acid and ketone functional groups are readily converted into esters, amides, and hydrazones, respectively. These derivatives are often synthesized to modify the compound's physicochemical properties.
Synthesis of Esters: Esters can be synthesized from the carboxylic acid group through several standard methods. One common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Another versatile method is the Steglich esterification, which uses a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (DCC) under mild conditions. nih.gov This method is particularly useful for sensitive substrates.
Table 2: General Methods for Ester Synthesis
| Method | Reagents | Conditions |
|---|---|---|
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Reflux |
| Steglich Esterification | Alcohol (R'-OH), Coupling Agent (e.g., EDC, DCC) | Mild, often room temperature |
| Reaction with Alkyl Halides | Alkyl Halide (R'-X), Base (e.g., K₂CO₃) | Varies |
Synthesis of Amides: The synthesis of amides from the carboxylic acid group typically requires the activation of the carboxyl group to facilitate attack by an amine. sphinxsai.com This can be achieved by converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. Alternatively, peptide coupling reagents such as HATU, HOBt, or EDC can be used to directly couple the carboxylic acid with an amine under mild conditions, which is a common strategy in medicinal chemistry. fishersci.it
Synthesis of Hydrazones: The α-keto group in the molecule can readily undergo condensation reactions with hydrazine (B178648) or substituted hydrazines to form hydrazones. orientjchem.org This reaction is typically carried out in an alcoholic solvent, sometimes with a catalytic amount of acid, and involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone. nih.gov Hydrazide-hydrazone derivatives are a well-studied class of compounds with diverse chemical properties. mdpi.com
Cyclization Reactions to Form Heterocyclic Systems
The bifunctional nature of α-keto acids like this compound makes them valuable precursors for the synthesis of various heterocyclic systems. These reactions often involve condensation with a binucleophilic reagent, leading to the formation of a new ring.
For instance, the reaction of α-keto acids with substituted hydrazines can serve as a pathway to synthesize pyridazinone derivatives. nih.gov Similarly, condensation with reagents like o-phenylenediamine (B120857) could potentially lead to the formation of quinoxaline (B1680401) structures. The specific outcome of these cyclization reactions depends on the nature of the binucleophile and the reaction conditions employed. Research on analogous butanoic acid derivatives has shown their utility in constructing fused heterocyclic systems like thienopyrimidopyridazines through multi-step sequences involving cyclization. mdpi.com These examples highlight the potential of this compound as a building block in heterocyclic synthesis.
Table 3: Potential Heterocyclic Systems from α-Keto Acid Cyclizations
| Binucleophilic Reagent | Resulting Heterocycle |
|---|---|
| Hydrazine / Substituted Hydrazines | Pyridazinones |
| o-Phenylenediamine | Quinoxalines |
| Hydroxylamine | Isoxazoles |
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
Vibrational Spectroscopy Applications
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule.
Raman Spectroscopy for Molecular Vibrational Modes:Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for identifying non-polar bonds. In the case of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid, Raman spectroscopy would also detect the vibrational modes of the aromatic ring and the carbonyl groups. The C-Cl stretching vibrations would also be observable, and their positions could provide further structural insights.
Without access to the actual spectral data, any further discussion would be purely speculative and would not meet the required standards of scientific accuracy. The generation of such data through laboratory synthesis and analysis would be the necessary next step to fully characterize this compound.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound. It also offers profound insights into the molecule's structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the mass of the parent ion, which allows for the confirmation of its elemental formula. The molecular formula of this compound is C₉H₆Cl₂O₃, with a calculated monoisotopic mass of 231.9646 Da. bldpharm.comchemscene.com HRMS analysis can measure this mass with high precision, typically to within a few parts per million (ppm), distinguishing it from other potential compounds with the same nominal mass but different elemental compositions.
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₆Cl₂O₃ |
| Calculated Monoisotopic Mass (Da) | 231.9646 |
| Ion Adduct (Example) | [M-H]⁻ (deprotonated molecule) |
| Expected m/z for [M-H]⁻ | 230.9568 |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. In an MS/MS experiment, the parent ion (precursor ion) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). Analyzing these fragments helps to piece together the original structure.
For this compound, fragmentation is expected to occur at the bonds of the oxopropanoic acid chain and may involve the dichlorophenyl ring. Potential fragmentation pathways for the deprotonated molecule ([M-H]⁻) could include decarboxylation (loss of CO₂) or cleavage of the bond between the carbonyl carbon and the methylene (B1212753) group. plos.orgnih.gov The study of these pathways provides a structural fingerprint of the molecule. nih.gov
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Plausible Fragment Structure |
|---|---|---|---|
| 230.9568 | CO₂ (44 Da) | 186.9839 | [C₈H₅Cl₂O]⁻ |
| 230.9568 | H₂O (18 Da) | 212.9462 | [C₉H₃Cl₂O₂]⁻ |
| 186.9839 | CO (28 Da) | 158.9891 | [C₇H₅Cl₂]⁻ |
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for this compound is not publicly available, a typical analysis would yield key crystallographic parameters that define the unit cell—the basic repeating unit of the crystal lattice. nih.gov This data is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the material's bulk properties.
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions (Å) | a, b, c (lengths of the cell edges) |
| Unit Cell Angles (°) | α, β, γ (angles between the cell edges) |
| Volume (ų) | The volume of the unit cell |
| Z | Number of molecules per unit cell |
Chromatographic Methods for Purity Assessment and Separation
Chromatography is fundamental to chemical analysis, used for separating a mixture into its individual components. For a research compound like this compound, chromatographic methods are vital for assessing purity and isolating the compound from reaction byproducts or starting materials.
High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is typically suitable for an acidic compound like this. researchgate.net The compound is dissolved in a suitable solvent and injected into a column (e.g., a C18 column) where it is separated from impurities based on its polarity. The separation is achieved by pumping a mobile phase, typically a mixture of water with an acid (like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol), through the column. pensoft.net Purity is determined by comparing the area of the main peak to the total area of all peaks detected, usually by a UV detector. researchgate.net
| Parameter | Typical Value/Description |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~220 nm |
| Column Temperature | 30 °C |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and potential for thermal degradation of carboxylic acids, direct GC analysis of this compound is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid group into a more volatile and thermally stable ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. nih.gov
Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. mdpi.com Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. Detection is often performed using a mass spectrometer (GC-MS), which provides both separation and structural identification of the compound and any impurities. agriculturejournals.cz
| Parameter | Typical Value/Description |
|---|---|
| Derivatizing Agent | BSTFA (for TMS ether/ester) or Methanolic HCl (for methyl ester) |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | e.g., 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Theoretical and Computational Investigations on this compound Remain Largely Undocumented
Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of specific theoretical and computational studies focused on the compound this compound. While computational chemistry is a powerful tool for elucidating molecular properties, it appears that detailed quantum chemical calculations and molecular simulations for this particular molecule have not been extensively published.
Methodologies such as Density Functional Theory (DFT), HOMO-LUMO analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are standard approaches for predicting molecular geometry, reactivity, and electronic characteristics. Similarly, molecular modeling and simulations are routinely used to understand the dynamic behavior of molecules. However, the application of these specific techniques to this compound is not detailed in available research.
Basic computational data from chemical suppliers includes properties such as a Topological Polar Surface Area (TPSA) of 54.37 Ų, a LogP of 2.1896, and counts of hydrogen bond acceptors (2) and donors (1). chemscene.com These parameters are typically calculated using software-based predictions and provide a preliminary assessment of the molecule's polarity and lipophilicity.
The absence of detailed published studies means that specific data tables and in-depth research findings for the following areas are not available for this compound:
Optimized Geometries and Electronic Structure (DFT): No specific published bond lengths, bond angles, or electronic property calculations were found.
Molecular Reactivity and Stability (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, and the resulting energy gap, have not been documented.
Charge Transfer Interactions (NBO): There is no available NBO analysis to describe intramolecular charge transfer and hyperconjugative interactions.
Reactive Sites (MEP): Molecular Electrostatic Potential maps to identify electrophilic and nucleophilic sites have not been published.
Spectroscopic Parameters: Predictions of vibrational frequencies or NMR chemical shifts based on computational methods are not available in the literature.
Molecular Modeling and Simulation: No studies detailing the dynamic behavior or conformational analysis of this specific molecule were identified.
Consequently, a detailed article structured around these specific theoretical and computational investigations cannot be generated at this time due to the lack of source material in the public domain.
Theoretical and Computational Investigations
Molecular Modeling and Simulation
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. This analysis is fundamental to understanding a molecule's physical and biological properties, as its shape dictates its ability to interact with biological targets.
A thorough conformational analysis of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid would involve systematically rotating its three rotatable bonds—the bond connecting the phenyl ring to the adjacent methylene (B1212753) group, the bond between the methylene and the carbonyl carbon, and the C-C bond of the oxopropanoic acid moiety. By calculating the potential energy for each conformation, an energy landscape can be constructed. This landscape identifies low-energy, stable conformers that are most likely to exist under physiological conditions. The presence of the two chlorine atoms at the 2 and 3 positions of the phenyl ring would be expected to create significant steric hindrance, thereby restricting the rotational freedom and influencing the preferred conformations compared to the unsubstituted phenylpyruvic acid.
Table 1: Predicted Physicochemical Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆Cl₂O₃ | ChemScene |
| Molecular Weight | 233.05 | ChemScene |
| Topological Polar Surface Area (TPSA) | 54.37 Ų | ChemScene |
| LogP (octanol-water partition coefficient) | 2.1896 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
This table presents computationally predicted, basic molecular properties. It does not include data from conformational analysis studies.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can reveal how this compound behaves in a solvated environment, such as water.
An MD simulation for this compound would illustrate the flexibility of the propanoic acid chain, the rotation of the dichlorophenyl group, and the interactions with surrounding solvent molecules. Key analyses would include calculating the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Such simulations are crucial for understanding how the molecule might adapt its shape upon approaching a biological target.
Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in virtual screening and for hypothesizing the molecular basis of a ligand's activity.
For this compound, docking studies would require a specific protein target. For instance, based on its structural similarity to phenylpyruvic acid, potential targets could include enzymes like Phenylalanine Dehydrogenase or Pyruvate (B1213749) Carboxylase. The docking process would place the compound into the active site of the target protein and score the binding poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. The results would predict the binding affinity and identify key amino acid residues involved in the interaction, offering a hypothesis for its mechanism of action. Studies on the parent compound, phenylpyruvic acid, have successfully used docking to understand its binding to various enzymes.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a cornerstone of drug discovery, focusing on the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target.
Ligand-Based Pharmacophore Model Generation
In the absence of a known receptor structure, a pharmacophore model can be generated from a set of known active molecules. This involves aligning the molecules and identifying common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are spatially conserved. Since there are no published series of active analogs related to this compound, generating a ligand-based model is not currently feasible.
Structure-Based Pharmacophore Model Generation
When a 3D structure of the target protein is available, a structure-based pharmacophore can be created by analyzing the key interaction points within the binding site. The model would consist of features representing the complementary interactions between the ligand and the protein. For example, a hydrogen bond-accepting amino acid in the receptor would correspond to a hydrogen bond donor feature in the pharmacophore model. This model then serves as a 3D query for screening compound libraries.
Application in Identifying Novel Scaffolds and Molecular Entities
Both ligand- and structure-based pharmacophore models are powerful tools for virtual screening. By using the pharmacophore as a filter, large chemical databases can be rapidly searched to identify novel molecules that possess the required 3D features for biological activity but may have a completely different chemical scaffold from known actives. This approach is highly effective for discovering new lead compounds in the early stages of drug development.
Molecular Interactions and Biological Relevance Mechanistic and Pathway Focus
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and toxicology, establishing a correlation between a compound's chemical structure and its biological effects. drugdesign.orgnih.gov For 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid, direct SAR studies are not extensively available in the public literature. However, a robust analysis can be constructed by examining its core components: the dichlorophenyl moiety and the α-keto acid functional group.
Impact of Dichlorophenyl Moiety on Biological Activity
The presence and positioning of chlorine atoms on a phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The 2,3-dichloro substitution pattern, in particular, has been shown to confer high affinity and selectivity for specific biological targets in various molecular scaffolds.
Research on a series of piperazine (B1678402) analogues has demonstrated that a 2,3-dichlorophenyl group can result in subnanomolar binding affinity for the dopamine (B1211576) D3 receptor. acs.org In some contexts, this substitution provides higher affinity than other patterns, such as the 2-methoxyphenyl group. acs.org The electron-withdrawing nature and lipophilicity of the chlorine atoms are key determinants of receptor interaction. nih.gov The binding affinity of substituted dibenzo-p-dioxins to cytosolic receptors, for instance, has been shown to be linearly dependent on the lipophilicity of the substituents. nih.gov
Furthermore, the dichlorophenyl moiety is a feature in compounds designed for other biological effects. For example, certain dichlorophenylacrylonitriles exhibit selective cytotoxicity against breast cancer cell lines, and 4-(3,4-dichlorophenoxy) derivatives of pyrrolo[3,4-c]pyridine have been shown to increase insulin (B600854) sensitivity. nih.govmdpi.com These examples underscore that the dichlorophenyl group is a potent modulator of biological activity, capable of enhancing interactions with specific receptors or enzymes.
Table 1: Observed Biological Effects of Dichlorophenyl Moieties in Various Compounds
| Compound Class | Substitution Pattern | Observed Biological Activity/Property | Reference(s) |
| Arylpiperazines | 2,3-Dichloro | High-affinity and selective binding to dopamine D3 receptors. acs.org | acs.org |
| Dibenzo-p-dioxins | 2,3-Dichloro (with other substituents) | High-affinity binding to cytosolic TCDD receptor protein. nih.gov | nih.gov |
| Acrylonitriles | 3,4-Dichloro | Selective growth inhibition of MCF-7 breast cancer cells. nih.gov | nih.gov |
| Pyrrolo[3,4-c]pyridines | 3,4-Dichloro | Increased insulin sensitivity in mouse adipocytes. mdpi.com | mdpi.com |
Influence of α-Keto Acid Functional Group
The α-keto acid group is a critical pharmacophore and a key intermediate in numerous metabolic pathways. wikipedia.orgnih.gov This functional group consists of a ketone adjacent to a carboxylic acid, enabling diverse chemical interactions and granting it a "privileged" status in medicinal chemistry. wikipedia.orgnih.govacs.org
The α-keto acid moiety can function in two primary modes:
Non-reactive Scaffold: The carbonyl and carboxyl groups are excellent hydrogen bond donors and acceptors. This allows the α-keto acid to act as a rigid scaffold that can form strong, non-covalent interactions with amino acid residues in a protein's active site, such as tyrosine and threonine. nih.govacs.org
Reactive Electrophile: The keto-carbonyl group can act as an electrophile, susceptible to nucleophilic attack from catalytic residues like serine or cysteine within an enzyme's active site. acs.org This can lead to the formation of a reversible hemiacetal adduct, resulting in potent enzyme inhibition. nih.gov
Alpha-keto acids are central to cellular metabolism, with compounds like pyruvic acid, oxaloacetic acid, and α-ketoglutaric acid being key components of glycolysis and the Krebs cycle. wikipedia.org Their versatility makes them valuable starting points for the synthesis of a wide range of value-added compounds, including pharmaceuticals and agrochemicals. mdpi.com The related α-ketoamides have been incorporated into numerous drug candidates, including potent inhibitors of proteases and the proteasome. nih.govnih.gov
Table 2: Functional Roles and Interactions of the α-Keto Acid Moiety
| Role/Interaction | Description | Biological Relevance | Reference(s) |
| Metabolic Intermediate | Participates in core metabolic pathways like the Krebs cycle and glycolysis. | Essential for cellular energy production and biosynthesis. wikipedia.org | wikipedia.org |
| Hydrogen Bonding | The ketone and carboxylic acid groups act as H-bond acceptors and donors. | Facilitates non-covalent binding to enzyme active sites and receptors. nih.govacs.org | nih.govacs.org |
| Electrophilic Center | The ketone carbonyl can be attacked by nucleophilic residues (e.g., Ser, Cys). | Enables reversible covalent inhibition of enzymes like proteases. acs.orgnih.gov | acs.orgnih.gov |
| Biosynthetic Precursor | Serves as a precursor for the synthesis of amino acids and other molecules. | Crucial for anabolic pathways in various organisms. wikipedia.org | wikipedia.org |
Effect of Stereochemistry (if chiral centers are introduced)
The parent molecule, this compound, is achiral as it lacks a stereocenter. However, if a chiral center were introduced—for example, through the reduction of the C2 ketone to a hydroxyl group or substitution at the C3 position—stereochemistry would become a critical determinant of its biological activity.
For chiral molecules, enantiomers often exhibit significant differences in biological activity, potency, and pharmacokinetics. researchgate.net This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. One enantiomer may bind with high affinity to a target site, while the other may have low affinity or interact with a different target altogether, potentially leading to off-target effects. This principle is fundamental in drug design and is observed across a vast range of biologically active compounds.
Investigation of Antimicrobial Activity at Cellular/Molecular Level
While no specific studies on the antimicrobial action of this compound have been reported, its structural components suggest several plausible mechanisms of action based on related compounds. The activity would likely stem from a combination of cell envelope disruption and interference with intracellular processes.
Many organic acids and ketones exhibit antimicrobial properties by compromising the integrity of the bacterial cell wall and membrane. nih.gov For instance, 3-phenyllactic acid, a related compound, disrupts the cellular ultrastructure of Klebsiella pneumoniae, damages cell wall and membrane integrity, and ultimately binds to and degrades genomic DNA. nih.gov The lipophilic dichlorophenyl group of this compound could facilitate its partitioning into the lipid bilayer of bacterial membranes, increasing its disruptive potential.
At the intracellular level, α-ketoamides, which are structurally similar to α-keto acids, have been shown to inhibit bacterial quorum sensing (QS). nih.govacs.org QS is a cell-to-cell communication system that bacteria use to coordinate virulence and biofilm formation. researchgate.net By interfering with QS signaling, compounds can reduce bacterial pathogenicity without directly killing the cells, which may reduce the selective pressure for resistance.
Other potential intracellular targets for antimicrobial agents include key metabolic pathways such as fatty acid, cell wall, and nucleic acid biosynthesis. nih.govasm.org Given that α-keto acids are analogs of natural metabolic intermediates, this compound could potentially act as a competitive inhibitor for enzymes involved in these essential pathways.
Table 3: Potential Antimicrobial Mechanisms and Cellular Targets
| Potential Mechanism | Cellular/Molecular Target | Description of Action | Reference(s) for Related Compounds |
| Cell Envelope Disruption | Cell Wall & Cytoplasmic Membrane | The lipophilic moiety may intercalate into the lipid bilayer, leading to increased permeability and leakage of cellular contents. | nih.govnih.gov |
| Quorum Sensing Inhibition | LuxR/LasR-type Receptor Proteins | The compound could act as an antagonist to autoinducer molecules, preventing the activation of genes for virulence and biofilm formation. | nih.govacs.orgresearchgate.net |
| Enzyme Inhibition | Metabolic Enzymes (e.g., in fatty acid or cell wall synthesis) | Acting as an analogue of a natural substrate, the compound could competitively inhibit enzymes essential for bacterial survival. | nih.govasm.orgmdpi.com |
| DNA Interaction | Genomic DNA | The compound may bind to bacterial DNA, leading to conformational changes, inhibition of replication, or degradation. | nih.gov |
Applications in Plant Chemical Biology (e.g., auxin-like activity)
The structure of this compound is closely related to phenylpyruvic acid, a key intermediate in plant metabolic pathways. nih.govumaryland.edu Phenylpyruvic acid is a precursor in the biosynthesis of phenylacetic acid (PAA), a naturally occurring auxin hormone that regulates various aspects of plant growth and development. mdpi.com Auxins are critical for processes such as cell elongation, root formation, and responses to environmental stimuli. mdpi.com
Many highly effective synthetic auxins, widely used in agriculture as plant growth regulators, are halogenated aromatic carboxylic acids. mdpi.comnih.gov The classic example is 2,4-Dichlorophenoxyacetic acid (2,4-D). The structure-activity relationship for these synthetic auxins shows that the type and position of halogen substituents on the aromatic ring are crucial for their biological activity.
Given these precedents, this compound holds potential as a modulator of plant physiology. It could act as:
A precursor analog that is converted by plant enzymes into a highly active or stable form of auxin.
A direct mimic of natural auxins or their precursors, allowing it to interact with auxin signaling pathway components, such as auxin receptors (e.g., TIR1/AFB proteins).
The presence of the dichlorophenyl group may enhance its stability against metabolic degradation within the plant compared to natural phenylpyruvic acid, potentially leading to more potent or prolonged auxin-like effects. mdpi.com Therefore, this compound could be a valuable tool for studying auxin biology or for potential development as a novel plant growth regulator.
Table 4: Structural Comparison of Target Compound with Related Auxin Precursors and Analogs
| Compound Name | Core Structure | Key Substituents | Role/Activity |
| This compound | Phenylpyruvic Acid | 2,3-Dichloro | Hypothesized Auxin-like Activity |
| Phenylpyruvic Acid | Phenylpyruvic Acid | None | Natural precursor to PAA (auxin). mdpi.com |
| Phenylacetic Acid (PAA) | Phenylacetic Acid | None | Natural auxin hormone. mdpi.com |
| Indole-3-acetic acid (IAA) | Indoleacetic Acid | None | Major natural auxin hormone. mdpi.com |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxyacetic Acid | 2,4-Dichloro | Potent synthetic auxin. mdpi.com |
Applications in Organic Synthesis and Materials Science Research
Role as a Building Block for Complex Organic Molecules
An extensive review of scientific literature and chemical databases indicates that while 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid is available commercially as a research chemical, its specific applications as a building block for complex organic molecules have not been detailed in published research. bldpharm.comchemscene.com The presence of multiple functional groups—a carboxylic acid, a ketone, and a dichlorinated phenyl ring—suggests its potential utility in synthesis, but specific examples remain undocumented.
There are no specific examples in the reviewed scientific literature of this compound being used as a direct precursor in heterocyclic synthesis. While α-keto acids are versatile starting materials for constructing various heterocyclic systems such as quinolines, imidazoles, and oxazoles, the application of this particular dichlorophenyl derivative for these purposes has not been reported. nih.govorganic-chemistry.orgosi.lvrsc.org
No published studies have been identified that describe the synthesis or use of this compound as an intermediate for the development of potential bioactive molecules, including kinase inhibitors. nih.govnih.gov Kinase inhibitors are a significant class of therapeutic agents, and many feature complex heterocyclic scaffolds, but a direct synthetic lineage from this compound is not documented in the literature. researchgate.neted.ac.ukmdpi.com
Integration into Supramolecular Assemblies or Advanced Materials (e.g., NLO properties)
There is no available research documenting the integration of this compound into supramolecular assemblies or advanced materials. nih.govnih.gov Furthermore, its potential for applications in materials science, such as for nonlinear optical (NLO) properties, has not been investigated in any published studies. nih.govru.nlscirp.orgrochester.edu The specific electronic and structural contributions of this compound to the properties of larger material systems remain unexplored.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid, which possesses a stereocenter at the alpha-carbon, the development of stereoselective synthetic methods is a critical and unexplored area. Future research should focus on the creation of synthetic routes that yield enantiomerically pure forms of the compound.
Key avenues for exploration could include:
Asymmetric Catalysis: Employing chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to facilitate the enantioselective synthesis of the target molecule. This could involve asymmetric hydrogenation of a suitable precursor or an asymmetric aldol-type reaction.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.
Enzymatic Resolutions: Employing enzymes that can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.
Successful development of such pathways would not only provide access to pure enantiomers for biological testing but also contribute to the broader field of synthetic organic chemistry.
Elucidation of Broader Biological Target Landscape through Proteomics/Interactomics
The biological activity of a small molecule is intrinsically linked to its interactions with proteins and other macromolecules within a biological system. To date, the specific biological targets of this compound remain uncharacterized. Modern proteomics and interactomics approaches offer powerful tools to bridge this knowledge gap.
Future research in this area should involve:
Affinity-Based Proteomics: Designing and synthesizing a chemical probe based on the structure of this compound. This probe could be used to "pull down" interacting proteins from cell lysates, which can then be identified by mass spectrometry.
Thermal Proteome Profiling (TPP): This technique assesses the thermal stability of proteins in the presence of a ligand. Changes in protein stability upon binding to the compound can reveal direct targets and downstream effects.
Computational Target Prediction: Utilizing in silico methods to screen large databases of protein structures to identify potential binding partners based on structural and chemical complementarity.
Identifying the biological targets is a crucial step in understanding the compound's mechanism of action and its potential therapeutic applications or toxicological profile.
Advanced Computational Modeling for Mechanism Prediction
Computational chemistry provides a powerful lens through which to investigate the properties and potential reactivity of molecules at an atomic level. For this compound, advanced computational modeling can offer predictive insights into its behavior and guide experimental design.
Future computational studies could focus on:
Conformational Analysis: Determining the preferred three-dimensional structures of the molecule, which is crucial for understanding its interaction with biological targets.
Quantum Mechanical Calculations: Investigating the electronic properties of the molecule, such as its reactivity and potential metabolic fate.
Molecular Docking and Dynamics Simulations: If a biological target is identified, these simulations can be used to predict the binding mode and affinity of the compound with its target protein, providing a detailed picture of the molecular interactions.
These in silico studies can significantly accelerate the research process by prioritizing experimental efforts and providing a theoretical framework for interpreting experimental results.
Exploration of New Chemical Transformations and Derivatizations
The chemical functionality of this compound, which includes a carboxylic acid, a ketone, and a dichlorinated aromatic ring, offers a rich platform for chemical modification. Exploring new chemical transformations and creating a library of derivatives is a promising avenue for discovering novel properties and applications.
Future synthetic efforts could include:
Derivatization of the Carboxylic Acid: Conversion to esters, amides, or other functional groups to modulate properties such as solubility, cell permeability, and metabolic stability.
Modification of the Ketone: Reduction to an alcohol, conversion to an oxime, or other transformations to explore the role of this functional group in any observed biological activity.
Functionalization of the Aromatic Ring: While challenging, selective modification of the dichlorophenyl ring could lead to derivatives with altered electronic and steric properties.
A systematic exploration of the chemical space around the core structure of this compound could lead to the identification of analogs with enhanced activity or novel applications.
Potential in Bioanalytical Method Development
The development of sensitive and selective analytical methods is essential for studying the behavior of a compound in biological systems. Given the presence of a dichlorophenyl moiety, this compound may serve as a useful internal standard or a target analyte for the development of new bioanalytical techniques.
Future research in this area could focus on:
Development of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods: Creating robust and validated LC-MS/MS methods for the quantification of the compound in various biological matrices, such as plasma, urine, and cell culture media. This would be essential for pharmacokinetic and metabolism studies.
Capillary Electrophoresis (CE) Methods: Exploring the use of CE for the separation and analysis of the compound and its potential metabolites, which can offer advantages in terms of efficiency and sample consumption.
Derivatization Strategies: Investigating derivatization reagents that can enhance the detectability of the compound by improving its chromatographic properties or ionization efficiency in mass spectrometry.
The establishment of reliable bioanalytical methods is a prerequisite for any meaningful in vitro or in vivo studies of this compound.
Q & A
Q. What are the common synthetic routes for 3-(2,3-dichlorophenyl)-2-oxopropanoic acid, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves halogenated aromatic precursors and Friedel-Crafts acylation or condensation reactions. For example, 3-(3-chloro-2-fluorophenyl)-2-oxopropanoic acid (a structural analog) is synthesized via controlled Friedel-Crafts acylation, where temperature (e.g., 0–5°C for ketone stabilization) and solvent choice (e.g., dichloromethane) are critical to minimize side reactions . Continuous flow reactors may enhance scalability and purity by ensuring consistent mixing and heat distribution . Yield optimization often requires iterative adjustments of stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to aromatic substrate) and catalytic systems (e.g., Lewis acids like AlCl₃).
Q. How can the molecular structure of this compound be characterized using spectroscopic methods?
Key techniques include:
- NMR : The aromatic protons (6.8–7.5 ppm) and ketone carbonyl (δ ~200 ppm in ¹³C NMR) confirm substitution patterns and functional groups.
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1650 cm⁻¹ (ketone C=O) validate the backbone .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion peak at m/z 243.96 (C₉H₅Cl₂O₃) .
Q. What are the solubility and stability profiles of this compound under different storage conditions?
The compound is polar due to the carboxylic acid and ketone groups, showing moderate solubility in DMSO and methanol but limited solubility in water. Stability tests for analogs indicate degradation under prolonged light exposure; thus, storage in amber vials at –20°C in inert atmospheres (e.g., argon) is recommended .
Advanced Research Questions
Q. How does the electronic effect of the 2,3-dichlorophenyl group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
The electron-withdrawing Cl groups at the 2- and 3-positions reduce electron density on the phenyl ring, enhancing electrophilicity. This favors nucleophilic aromatic substitution (e.g., with amines at 80°C in DMF) but may hinder oxidation unless strong oxidizing agents (e.g., KMnO₄ under acidic conditions) are used . Computational studies (DFT) on analogs suggest that Cl substitution directs reactivity to the para position relative to the ketone group .
Q. How can contradictory data on the biological activity of this compound (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?
Contradictions may arise from assay variability (e.g., cell line specificity or concentration ranges). For example, 3-(3-chloro-2-fluorophenyl)-2-oxopropanoic acid showed anti-inflammatory activity in macrophages (IC₅₀ = 10 µM) but cytotoxicity in hepatocytes at higher doses (>50 µM) . To resolve discrepancies:
Q. What strategies are effective in derivatizing the 2-oxopropanoic acid moiety for structure-activity relationship (SAR) studies?
Common derivatization approaches include:
- Esterification : Protecting the carboxylic acid with ethyl groups to enhance membrane permeability .
- Amide formation : Reacting with primary amines (e.g., methylamine) to explore hydrogen-bonding interactions .
- Reduction : Converting the ketone to a secondary alcohol (e.g., NaBH₄) to assess the role of the carbonyl group in bioactivity .
Methodological Challenges and Solutions
Q. How can researchers address low yields in large-scale synthesis due to byproduct formation?
Byproducts often arise from halogen scrambling or over-acylation. Solutions include:
Q. What analytical techniques are recommended for detecting trace impurities in the final product?
- HPLC-DAD/UV : Detect impurities at 0.1% levels using C18 columns and acetonitrile/water gradients .
- GC-MS : Identify volatile byproducts (e.g., unreacted acyl chlorides) .
Critical Analysis of Contradictory Evidence
- Synthetic Routes : and emphasize Friedel-Crafts acylation, while highlights esterification for analogs. This suggests substrate-dependent optimization.
- Biological Activity : Discrepancies in cytotoxicity ( vs. 19) may reflect differences in cell permeability due to ester vs. carboxylic acid functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
